molecular formula C17H27Cl2N5O2 B1200266 3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine CAS No. 73793-66-5

3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine

Cat. No.: B1200266
CAS No.: 73793-66-5
M. Wt: 404.3 g/mol
InChI Key: JXYMAOJZCNBDTB-UHFFFAOYSA-N
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Description

3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including a t-butylamino group, a hydroxypropoxy group, and a hydrazinopyridazine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the t-butylamino-2-hydroxypropoxy intermediate: This step involves the reaction of t-butylamine with an epoxide, such as glycidol, under basic conditions to form the t-butylamino-2-hydroxypropoxy intermediate.

    Coupling with a phenyl derivative: The intermediate is then coupled with a phenyl derivative, such as 2-bromophenol, using a palladium-catalyzed cross-coupling reaction to form the 2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl intermediate.

    Formation of the hydrazinopyridazine moiety: The final step involves the reaction of the intermediate with hydrazine and a pyridazine derivative under reflux conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazine moiety can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the hydrazine moiety can yield an amine.

Scientific Research Applications

3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(3-t-Butylamino-2-hydroxypropoxy)benzimidazol-2-one: Similar structure with a benzimidazole moiety instead of a pyridazine.

    7-(3-t-Butylamino-2-hydroxypropoxy)-1(2H)-phthalazinthione: Contains a phthalazinthione moiety instead of a pyridazine.

    methyl 4-(2-(3-(tert-butylamino)-2-hydroxypropoxy)phenyl)-4-oxobutanoate: Features a butanoate ester instead of a hydrazinopyridazine.

Uniqueness

3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

73793-66-5

Molecular Formula

C17H27Cl2N5O2

Molecular Weight

404.3 g/mol

IUPAC Name

1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol;dihydrochloride

InChI

InChI=1S/C17H25N5O2.2ClH/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14;;/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22);2*1H

InChI Key

JXYMAOJZCNBDTB-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O.Cl.Cl

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O.Cl.Cl

Related CAS

72849-00-4 (monohydrate)

Synonyms

3-(2-(3-t-butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine
Dl-3-(2-(3-t-butylamino-2-hydroxypropoxy)phenyl)-6-hydrazinopyridazine
prizidilol
prizidilol monohydrate
prizidilol monosulfate, monohydrate
SK and F 92657
SK and F-92657
SKF 92657

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 3-chloro-6-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]pyridazine hydrochloride (0.3 g.) and hydrazine hydrate (3 ml.) was heated under reflux for 50 minutes. After cooling, dichloromethane was added and this mixture was extracted with water, the dichloromethane was removed by evaporation and the residue was treated with a mixture of n-propanol (1.2 ml.) and concentrated hydrochloric acid (0.13 ml.) to give 3-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-6-hydrazinopyridazine dihydrochloride, m.p. 163°-168°.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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